molecular formula C44H28CuN4O12S4 B3144787 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) CAS No. 56047-84-8

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)

Cat. No.: B3144787
CAS No.: 56047-84-8
M. Wt: 996.5 g/mol
InChI Key: FBYAOHXWXCVHGH-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) is a complex porphyrin compound with a central copper ion coordinated to four sulfonatophenyl groups. Porphyrins are macrocyclic compounds known for their stability and ability to coordinate with various metal ions, making them valuable in numerous scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of pyrrole with 4-sulfonatophenyl aldehyde in the presence of a copper salt. The reaction typically requires acidic conditions and high temperatures to facilitate the formation of the porphyrin ring.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo-derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced copper(I) species.

  • Substitution: Substitution reactions at the sulfonate groups can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxo-derivatives: Resulting from oxidation reactions.

  • Reduced Species: Resulting from reduction reactions.

  • Functionalized Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions. Biology: It serves as a model for studying metalloproteins and their interactions with biological molecules. Medicine: The compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Industry: It is used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with copper ions, which can participate in electron transfer reactions. The molecular targets and pathways involved include various biological molecules and enzymes that interact with the copper center.

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Similar structure but without the central metal ion.

  • 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride (FeTPPS): Similar structure with iron instead of copper.

Uniqueness: The presence of the copper ion in 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) imparts unique electronic and catalytic properties compared to its iron counterpart and the metal-free TPPS.

Properties

IUPAC Name

copper;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4O12S4.Cu/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYAOHXWXCVHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28CuN4O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)
Reactant of Route 2
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)
Reactant of Route 3
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)
Reactant of Route 4
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)
Reactant of Route 5
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)
Reactant of Route 6
5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)

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